molecular formula C15H13BrO3 B5662487 2-ethoxyphenyl 4-bromobenzoate

2-ethoxyphenyl 4-bromobenzoate

Cat. No.: B5662487
M. Wt: 321.16 g/mol
InChI Key: KSQJKYUIUCTPKZ-UHFFFAOYSA-N
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Description

2-Ethoxyphenyl 4-bromobenzoate is an organic compound with the molecular formula C15H13BrO3. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group attached to a phenyl ring and a bromine atom attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyphenyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-ethoxyphenol. One common method includes the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as boron trifluoride etherate can be used to accelerate the reaction. The process may also include purification steps like recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyphenyl 4-bromobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed

Scientific Research Applications

2-Ethoxyphenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-ethoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The ethoxy and bromine substituents can influence the compound’s binding affinity and specificity towards these targets. Pathways involved may include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobenzoate: Similar structure but with an ethyl group instead of an ethoxy group.

    4-Bromobenzoic acid: Lacks the ethoxy group, making it less hydrophobic.

    2-Ethoxybenzoic acid: Similar but without the bromine atom.

Uniqueness

2-Ethoxyphenyl 4-bromobenzoate is unique due to the presence of both ethoxy and bromine substituents, which confer distinct chemical properties such as increased hydrophobicity and reactivity towards nucleophiles. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

(2-ethoxyphenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-2-18-13-5-3-4-6-14(13)19-15(17)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQJKYUIUCTPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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